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Compound of Interest

Compound Name:
3-methyl-3,4-dihydro-2H-1,4-

benzoxazine

Cat. No.: B1586398 Get Quote

The 1,4-benzoxazine ring system, which consists of a benzene ring fused to an oxazine ring, is

recognized as a "privileged scaffold" in medicinal chemistry.[1][2][3] This designation is

reserved for molecular frameworks that can bind to multiple, diverse biological targets, leading

to a wide array of pharmacological activities. Compounds incorporating the benzoxazine moiety

have demonstrated significant potential as anti-inflammatory, antimicrobial, anti-tuberculosis,

antioxidant, and anticancer agents.[1][2][3] The versatility of this scaffold, which offers multiple

sites for chemical modification, allows medicinal chemists to fine-tune its properties to create

novel therapeutic candidates with enhanced bioactivity and pharmacokinetic profiles.[1][2]

3-methyl-3,4-dihydro-2H-1,4-benzoxazine represents a fundamental example of this class.

Its specific structure serves as a building block and a key intermediate in the synthesis of more

complex, biologically active molecules, including important pharmaceuticals like the antibiotic

levofloxacin.[4]

Structural Elucidation and Physicochemical
Properties
The precise identification and characterization of a chemical entity are foundational to any

research and development effort. 3-methyl-3,4-dihydro-2H-1,4-benzoxazine is an organic

compound featuring a bicyclic heterocyclic system.
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The structure consists of a dihydro-1,4-oxazine ring fused to a benzene ring, with a methyl

group substituent at the C3 position of the oxazine ring. This methyl group introduces a chiral

center, meaning the compound can exist as two enantiomers, (R)- and (S)-3-methyl-3,4-
dihydro-2H-1,4-benzoxazine.

Figure 1. Chemical structure of 3-methyl-3,4-dihydro-2H-1,4-benzoxazine.

Core Physicochemical Data
A summary of the key identifiers and computed properties for this compound is provided below.

This data is critical for experimental design, safety assessment, and analytical method

development.

Property Value Source

IUPAC Name
3-methyl-3,4-dihydro-2H-1,4-

benzoxazine
PubChem[5]

CAS Number 32329-20-7 PubChem[5]

Molecular Formula C₉H₁₁NO PubChem[5][6]

Molecular Weight 149.19 g/mol PubChem[5][6]

Monoisotopic Mass 149.084063974 Da PubChem[5]

Canonical SMILES CC1COC2=CC=CC=C2N1 PubChem[5]

Physical Description Liquid PubChem[5]

Complexity 138 PubChem[5]

Synthesis Methodologies: A Strategic Approach
The synthesis of 3,4-dihydro-2H-1,4-benzoxazines is a well-explored area of organic chemistry,

driven by the scaffold's pharmaceutical importance.[7][8] Modern methods prioritize efficiency,

yield, and stereocontrol. An effective strategy for synthesizing chiral 3,4-dihydro-1,4-

benzoxazine derivatives involves a copper(I)-catalyzed intramolecular C-N cyclization.[4][8]

This approach offers high enantio- and diastereospecificity, which is crucial for developing

single-enantiomer drug candidates.
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The general workflow involves the reaction of a substituted 2-aminophenol with a suitable

electrophile, followed by a cyclization step to form the oxazine ring.
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Figure 2. General workflow for the synthesis of 3-substituted 1,4-benzoxazines.

This strategic pathway is advantageous as it allows for the construction of the chiral center with

high fidelity from readily available chiral precursors. The choice of a copper catalyst is

deliberate; it is highly effective at promoting the key C-N bond-forming cyclization step under
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relatively mild conditions, which helps preserve the integrity of other functional groups in the

molecule.[4][8]

Role in Drug Discovery: The Privileged Scaffold
Concept
The 1,4-benzoxazine framework is a cornerstone in the design of new therapeutic agents due

to its broad spectrum of biological activities.[1][3][9] Its structural rigidity and defined three-

dimensional shape allow it to present substituents to biological targets in a precise orientation,

while the heteroatoms (nitrogen and oxygen) can participate in crucial hydrogen bonding

interactions.
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Figure 3. The 1,4-benzoxazine core as a privileged scaffold targeting diverse biological

activities.

Notable examples of the scaffold's application include:

Antibacterial Agents: As a key structural component in fluoroquinolone antibiotics like

levofloxacin.[4]

Neuropharmacology: The development of highly selective antagonists for the M4 muscarinic

acetylcholine receptor, a target for treating neuropsychiatric disorders.[10]

Anticancer Research: Numerous benzoxazine derivatives have been synthesized and

evaluated for their cytotoxic effects against various cancer cell lines.[3]
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Experimental Protocols
The following sections provide detailed, self-validating methodologies for the synthesis and

characterization of 3-methyl-3,4-dihydro-2H-1,4-benzoxazine.

Protocol 5.1: Synthesis of (S)-3-methyl-3,4-dihydro-2H-
1,4-benzoxazine
This protocol is adapted from established literature methods for the enantioselective synthesis

of 1,4-benzoxazine derivatives.[4][8] It relies on a copper-catalyzed intramolecular cyclization,

a robust and reliable method for forming the heterocyclic ring.

Materials:

(R)-2-(1-(2-aminophenoxy)propan-2-ylamino)ethanol (Intermediate, to be synthesized

separately)

Copper(I) iodide (CuI)

Potassium carbonate (K₂CO₃)

Toluene, anhydrous

Nitrogen gas supply

Standard glassware for inert atmosphere reactions

Step-by-Step Procedure:

Reaction Setup: To a flame-dried, 100 mL round-bottom flask equipped with a magnetic stir

bar and a reflux condenser, add the amine intermediate (1.0 eq), copper(I) iodide (0.1 eq),

and potassium carbonate (2.0 eq).

Inert Atmosphere: Evacuate the flask and backfill with dry nitrogen gas. Repeat this cycle

three times to ensure an inert atmosphere. The exclusion of oxygen and moisture is critical,

as they can deactivate the copper catalyst.
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Solvent Addition: Add anhydrous toluene (50 mL) via syringe. The solvent must be

anhydrous to prevent side reactions and ensure optimal catalyst activity.

Reaction: Heat the reaction mixture to reflux (approx. 110 °C) under a nitrogen atmosphere.

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of

hexanes:ethyl acetate as the eluent. The reaction is typically complete within 12-24 hours.

Workup: After the reaction is complete (as indicated by the disappearance of the starting

material on TLC), cool the mixture to room temperature.

Filtration: Filter the mixture through a pad of Celite to remove the inorganic salts and the

catalyst. Wash the pad with ethyl acetate (3 x 20 mL). The use of Celite ensures the efficient

removal of fine solids that might otherwise pass through standard filter paper.

Extraction: Combine the organic filtrates and wash with saturated aqueous ammonium

chloride (2 x 30 mL) to remove any residual copper salts, followed by brine (1 x 30 mL).

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: Purify the resulting crude oil by flash column chromatography on silica gel,

eluting with a gradient of 5% to 20% ethyl acetate in hexanes to yield the pure product.

Protocol 5.2: Structural Characterization
The identity and purity of the synthesized 3-methyl-3,4-dihydro-2H-1,4-benzoxazine must be

rigorously confirmed using standard analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

Rationale: ¹H and ¹³C NMR are essential for confirming the molecular structure, providing

information on the chemical environment of each proton and carbon atom.

Procedure: Dissolve a small sample (~5-10 mg) of the purified product in deuterated

chloroform (CDCl₃). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

Expected ¹H NMR Signals: The spectrum should show characteristic signals for the aromatic

protons (typically in the δ 6.5-7.0 ppm range), the -O-CH₂- protons, the -N-CH- proton, and
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the methyl group protons (typically a doublet around δ 1.2-1.4 ppm).

Expected ¹³C NMR Signals: The spectrum will confirm the presence of 9 distinct carbon

atoms, including four aromatic CH carbons, two aromatic quaternary carbons, and the three

aliphatic carbons of the oxazine ring.

2. Mass Spectrometry (MS):

Rationale: Mass spectrometry confirms the molecular weight of the compound. High-

resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental

composition.

Procedure: Analyze the sample using Electrospray Ionization (ESI) or another soft ionization

technique coupled with a mass analyzer (e.g., TOF or Orbitrap).

Expected Result: The analysis should show a prominent ion corresponding to the protonated

molecule [M+H]⁺ at m/z 150.0913, consistent with the molecular formula C₉H₁₂NO⁺.[5]

Fragmentation patterns can provide further structural confirmation.

Conclusion
3-methyl-3,4-dihydro-2H-1,4-benzoxazine is more than a simple heterocyclic molecule; it is a

representative of a highly valued privileged scaffold that continues to fuel innovation in

medicinal chemistry. Its straightforward yet elegant structure provides a foundation for creating

diverse molecular architectures with a wide range of biological functions. A deep understanding

of its chemical properties, coupled with robust and reproducible synthesis and characterization

protocols, is essential for any researcher aiming to leverage the power of the benzoxazine core

in the development of next-generation therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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